molecular formula CH3NOS B107541 Carbamothioic acid CAS No. 19045-66-0

Carbamothioic acid

Cat. No.: B107541
CAS No.: 19045-66-0
M. Wt: 77.11 g/mol
InChI Key: GNVMUORYQLCPJZ-UHFFFAOYSA-N
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Description

Thiocarbamates are a family of organosulfur compounds characterized by the presence of a sulfur atom replacing the oxygen atom in the carbamate group. They are sulfur analogues of carbamates and exist in two isomeric forms: O-thiocarbamates (ROC(=S)NR2) and S-thiocarbamates (RSC(=O)NR2) . These compounds are widely used in various applications, including agriculture as herbicides and fungicides, and in the pharmaceutical industry.

Preparation Methods

Chemical Reactions Analysis

Thiocarbamates undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Thiocarbamates are similar to carbamates and dithiocarbamates:

    Carbamates: Contain an oxygen atom instead of sulfur. They are widely used as insecticides and have a different mechanism of action.

    Dithiocarbamates: Contain two sulfur atoms.

Uniqueness of Thiocarbamates:

Comparison with Similar Compounds

Properties

IUPAC Name

carbamothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NOS/c2-1(3)4/h(H3,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVMUORYQLCPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873668
Record name Thiocarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19045-66-0
Record name Carbamothioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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